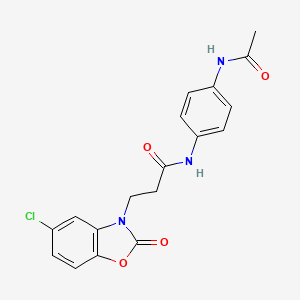

3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)20-13-3-5-14(6-4-13)21-17(24)8-9-22-15-10-12(19)2-7-16(15)26-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMDTJXAWMDNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a derivative of benzoxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of the compound typically involves the reaction of 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole with N-(4-acetamidophenyl)propanamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide exhibit significant anticancer properties. The following table summarizes the findings from various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung cancer) | 15.24 | Induces apoptosis through caspase activation |

| Compound B | MCF-7 (Breast cancer) | 5.02 | Inhibits cell proliferation via cell cycle arrest |

| Compound C | HeLa (Cervical cancer) | 10.50 | Disrupts mitochondrial function leading to cell death |

The compound's activity is often compared against standard chemotherapeutic agents like cisplatin, demonstrating lower cytotoxicity towards normal cells while retaining efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents targeting resistant strains.

Case Studies

- Anticancer Study : A study involving A549 lung adenocarcinoma cells treated with the compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced viability to approximately 60%, indicating significant cytotoxic effects compared to untreated controls.

- Antimicrobial Study : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

The biological activity of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.

- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

*Calculated molecular formula based on structural interpretation.

Key Observations:

Substituent Impact on Properties: The 4-acetamidophenyl group in the target compound distinguishes it from analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide (), where a methoxy group replaces the acetamido functionality. The acetamido group likely enhances hydrogen-bonding capacity and solubility compared to methoxy . Chlorine Positioning: The 5-chloro substitution on the benzoxazole ring (target) may increase lipophilicity and metabolic stability relative to non-halogenated analogs like BG16087 ().

Hydrogen-Bonding Patterns: Crystallographic data for 3-Chloro-N-(4-methoxyphenyl)propanamide () reveals C=O bond lengths of 1.2326 Å and N–H···O hydrogen bonds, which stabilize its crystal lattice.

Pharmacological Potential (Inferred)

- Antioxidant Activity : Hydroxamic acid analogs (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide , ) exhibit radical scavenging activity against DPPH, suggesting that the target compound’s amide groups could confer similar properties .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization requires precise control of reaction parameters:

- Temperature : Maintain 20–25°C during reagent addition to prevent side reactions (e.g., chloroacetyl chloride coupling) .

- Solvent choice : Polar aprotic solvents like dioxane or dimethylformamide (DMF) enhance reactivity, while ethanol-DMF mixtures aid recrystallization .

- Purification : Column chromatography or recrystallization isolates the product, monitored via thin-layer chromatography (TLC) .

- Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm purity (>95%) and structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures accuracy:

- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., benzoxazole and acetamide groups) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via electrospray ionization) and detects fragmentation patterns .

- HPLC : Quantifies purity and monitors degradation under stability testing .

Q. What are the critical solvent and catalyst considerations for its multi-step synthesis?

- Solvents : Dichloromethane (DCM) facilitates acylation reactions, while DMF enhances nucleophilic substitutions . Protic solvents like ethanol are avoided in base-sensitive steps .

- Catalysts : Triethylamine neutralizes HCl byproducts in amide bond formation, while sodium hydroxide optimizes pH for heterocycle cyclization .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives?

Integrate quantum chemical calculations and reaction path searches to:

- Predict thermodynamic feasibility of derivatization (e.g., substituting the chlorobenzoxazole moiety) .

- Simulate transition states for key steps like ring closure or cross-coupling .

- Validate predictions experimentally via parallel synthesis and spectroscopic screening .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform incubation times) to isolate variables .

- Orthogonal assays : Compare results from enzymatic inhibition, cytotoxicity, and receptor binding assays to confirm target specificity .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the acetamide group) to identify critical pharmacophores .

Q. How to elucidate the compound’s mechanism of action at the molecular level?

- Receptor binding assays : Use radiolabeled ligands to quantify affinity for suspected targets (e.g., kinase or GPCR proteins) .

- Cellular assays : Measure downstream signaling markers (e.g., phosphorylation levels) via Western blotting or flow cytometry .

- Molecular docking : Model interactions with protein active sites using software like AutoDock, guided by crystallographic data .

Methodological Best Practices

- Data contradiction analysis : Cross-reference NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve structural ambiguities .

- Reaction scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .

- Biological evaluation : Use in silico ADMET profiling (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.